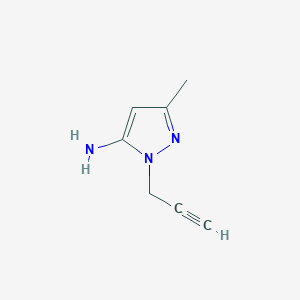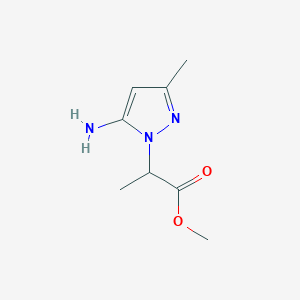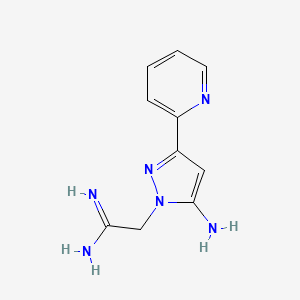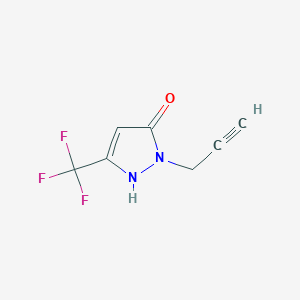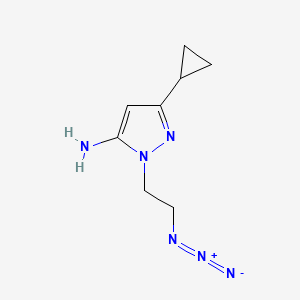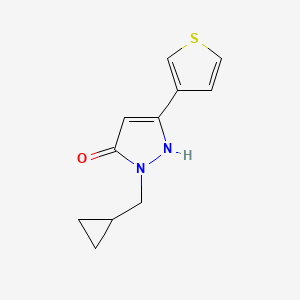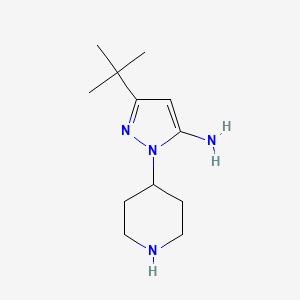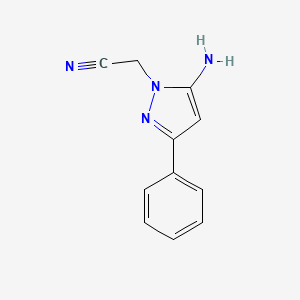
3-シクロブチル-1-エチル-1H-ピラゾール-5-オール
説明
Synthesis Analysis
The synthesis of pyrazole compounds has been reported in the literature, including condensation of α, β -unsaturated carbonyl compounds with substituted hydrazines . In one study, twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .Molecular Structure Analysis
The molecular structure of “3-cyclobutyl-1-ethyl-1H-pyrazol-5-ol” is characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms.Chemical Reactions Analysis
Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations . The activity of these compounds substituent on the phenyl was: electron-drawing group > neutral group > donor-drawing group .科学的研究の応用
生物活性
“3-シクロブチル-1-エチル-1H-ピラゾール-5-オール”を含むピラゾール誘導体は、幅広い生物活性を示すことが明らかになっています。 抗マラリア、抗炎症、鎮痛、解熱、抗真菌、抗ウイルス、抗うつ、抗菌、抗腫瘍、抗酸化、および抗フィラリアなどの特性を示すことが知られています 。これらの化合物は、その多様な生物学的効果により、新しい治療薬の開発に役立ちます。
キレート剤
これらのピラゾール誘導体は、さまざまな金属イオンのキレート剤としても使用されます。 金属イオンと結合する能力により、触媒、材料科学、および医学における用途を持つ配位化合物の合成に役立ちます 。
ビス(ピラゾリル)メタンの合成
この化合物は、ビス(ピラゾリル)メタンの合成における前駆体として役立ちます。これらの誘導体は、ピラゾロン誘導体とアルデヒドの一鍋擬似三成分反応、またはβ-ケトエステル、ヒドラジン、およびアルデヒドを含む一鍋擬似五成分反応によって合成されます。 ビス(ピラゾリル)メタンは、製薬および農薬産業など、さまざまな分野で用途があります 。
抗酸化特性
“3-シクロブチル-1-エチル-1H-ピラゾール-5-オール”などの特定のピラゾール誘導体は、強力な抗酸化特性を示しています。 これらの化合物は、フリーラジカルを捕捉することができるため、酸化ストレス関連疾患の治療のための候補物質となります 。
がん研究における細胞毒性
ピラゾール誘導体のいくつかは、RKO細胞株などの癌細胞株における細胞毒性効果について試験されています。 これらの研究は、新しい抗癌薬の開発にとって重要です 。
農薬への応用
これらの化合物は、その生物活性のために、殺菌剤、殺虫剤、および殺虫剤としての用途も探求されています。 農業における害虫や病気の防除に効果があるため、作物保護に役立ちます 。
作用機序
Mode of Action
The mode of action of pyrazole derivatives can vary widely depending on the specific compound and its functional groups. They may act as inhibitors, activators, or modulators of their target proteins .
Biochemical Pathways
Pyrazole derivatives can influence a variety of biochemical pathways. For example, some pyrazole derivatives have been found to exhibit anti-inflammatory, antipyretic, antifungal, antiviral, antidepressant, antibacterial, antitumor, antioxidant activities .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of pyrazole derivatives can vary widely and are influenced by factors such as the compound’s structure and the presence of functional groups .
Result of Action
The molecular and cellular effects of pyrazole derivatives can include changes in enzyme activity, alterations in signal transduction pathways, and effects on gene expression .
Action Environment
The action, efficacy, and stability of pyrazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .
生化学分析
Biochemical Properties
3-cyclobutyl-1-ethyl-1H-pyrazol-5-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to active sites or altering the conformation of the biomolecules. For instance, 3-cyclobutyl-1-ethyl-1H-pyrazol-5-ol has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions .
Cellular Effects
The effects of 3-cyclobutyl-1-ethyl-1H-pyrazol-5-ol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 3-cyclobutyl-1-ethyl-1H-pyrazol-5-ol can modulate the expression of certain genes, leading to changes in protein synthesis and cellular behavior .
Molecular Mechanism
At the molecular level, 3-cyclobutyl-1-ethyl-1H-pyrazol-5-ol exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in alterations in cellular function and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-cyclobutyl-1-ethyl-1H-pyrazol-5-ol can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-cyclobutyl-1-ethyl-1H-pyrazol-5-ol remains stable under certain conditions, but its activity may decrease over time due to degradation.
Dosage Effects in Animal Models
The effects of 3-cyclobutyl-1-ethyl-1H-pyrazol-5-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes .
Metabolic Pathways
3-cyclobutyl-1-ethyl-1H-pyrazol-5-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can lead to changes in cellular energy production and overall metabolic activity .
Transport and Distribution
The transport and distribution of 3-cyclobutyl-1-ethyl-1H-pyrazol-5-ol within cells and tissues are essential for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can impact its overall effectiveness and potential side effects .
Subcellular Localization
The subcellular localization of 3-cyclobutyl-1-ethyl-1H-pyrazol-5-ol is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall impact on cellular processes .
特性
IUPAC Name |
5-cyclobutyl-2-ethyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-2-11-9(12)6-8(10-11)7-4-3-5-7/h6-7,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWTTXCNZWEWFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(N1)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



